

A Comparative Analysis of Antimony Trioxide and Aluminum Trihydrate in Composite Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

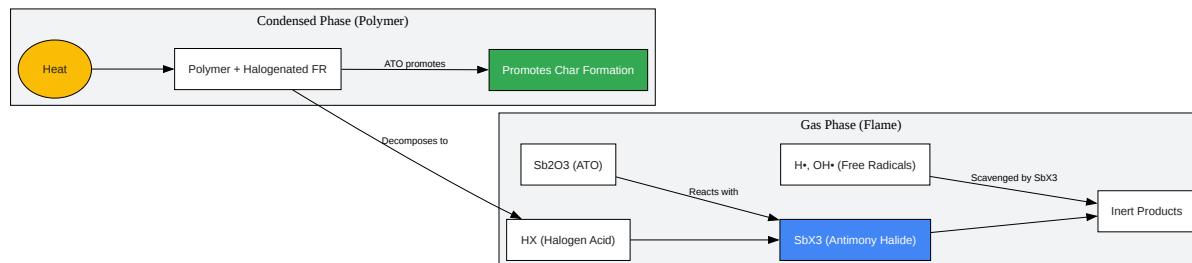
Compound of Interest

Compound Name: *Antimony(III) oxide*

Cat. No.: B7798121

[Get Quote](#)

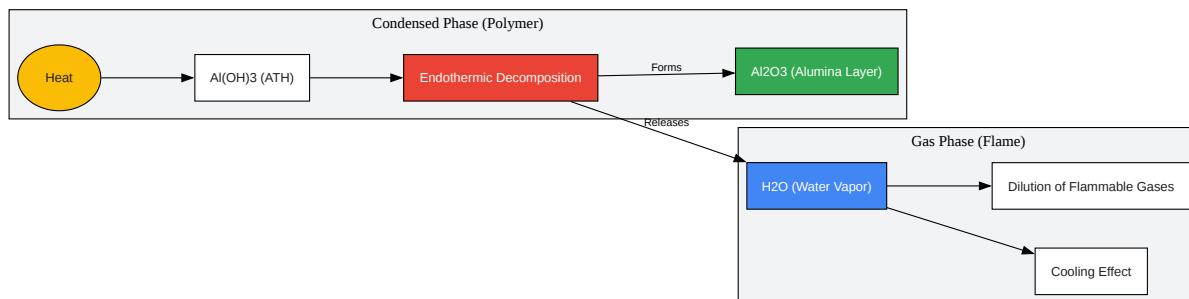
For Researchers, Scientists, and Drug Development Professionals


This guide provides an objective comparison of two common flame retardants, Antimony Trioxide (ATO) and Aluminum Trihydrate (ATH), used in composite materials. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key performance tests.

Introduction

Antimony trioxide and aluminum trihydrate are widely utilized as flame retardant additives in polymer composites to meet stringent fire safety standards. Their efficacy, however, stems from fundamentally different chemical and physical mechanisms. Antimony trioxide typically functions as a synergist with halogenated compounds, primarily acting in the gas phase to interrupt the combustion cycle. In contrast, aluminum trihydrate acts as a standalone flame retardant through an endothermic decomposition process that cools the substrate and releases water vapor, diluting flammable gases. The choice between these two additives depends on various factors, including the polymer matrix, processing temperatures, and desired flame retardancy characteristics.

Mechanisms of Flame Retardancy


The flame retardant mechanisms of Antimony Trioxide and Aluminum Trihydrate are distinct and are visualized in the diagrams below.

[Click to download full resolution via product page](#)

Figure 1. Flame Retardant Mechanism of Antimony Trioxide (ATO).

Antimony trioxide's flame retardancy is a synergistic process that requires the presence of a halogen source.^{[1][2]} In the condensed phase, upon heating, ATO promotes the formation of a protective char layer on the polymer's surface.^{[3][4]} Simultaneously, in the gas phase, the halogenated flame retardant releases hydrogen halides (HX).^[5] ATO reacts with these hydrogen halides to form antimony halides (SbX₃), which are volatile and act as radical scavengers in the flame, interrupting the combustion chain reaction.^{[2][5]}

[Click to download full resolution via product page](#)

Figure 2. Flame Retardant Mechanism of Aluminum Trihydrate (ATH).

Aluminum trihydrate functions as a flame retardant through a multi-faceted mechanism. When heated, ATH undergoes an endothermic decomposition, absorbing a significant amount of heat and cooling the polymer substrate. This decomposition releases water vapor, which dilutes the concentration of flammable gases and oxygen in the vicinity of the flame.^[6] Additionally, a protective, insulating layer of alumina (Al_2O_3) is formed on the polymer surface, acting as a barrier to heat and mass transfer.^[6]

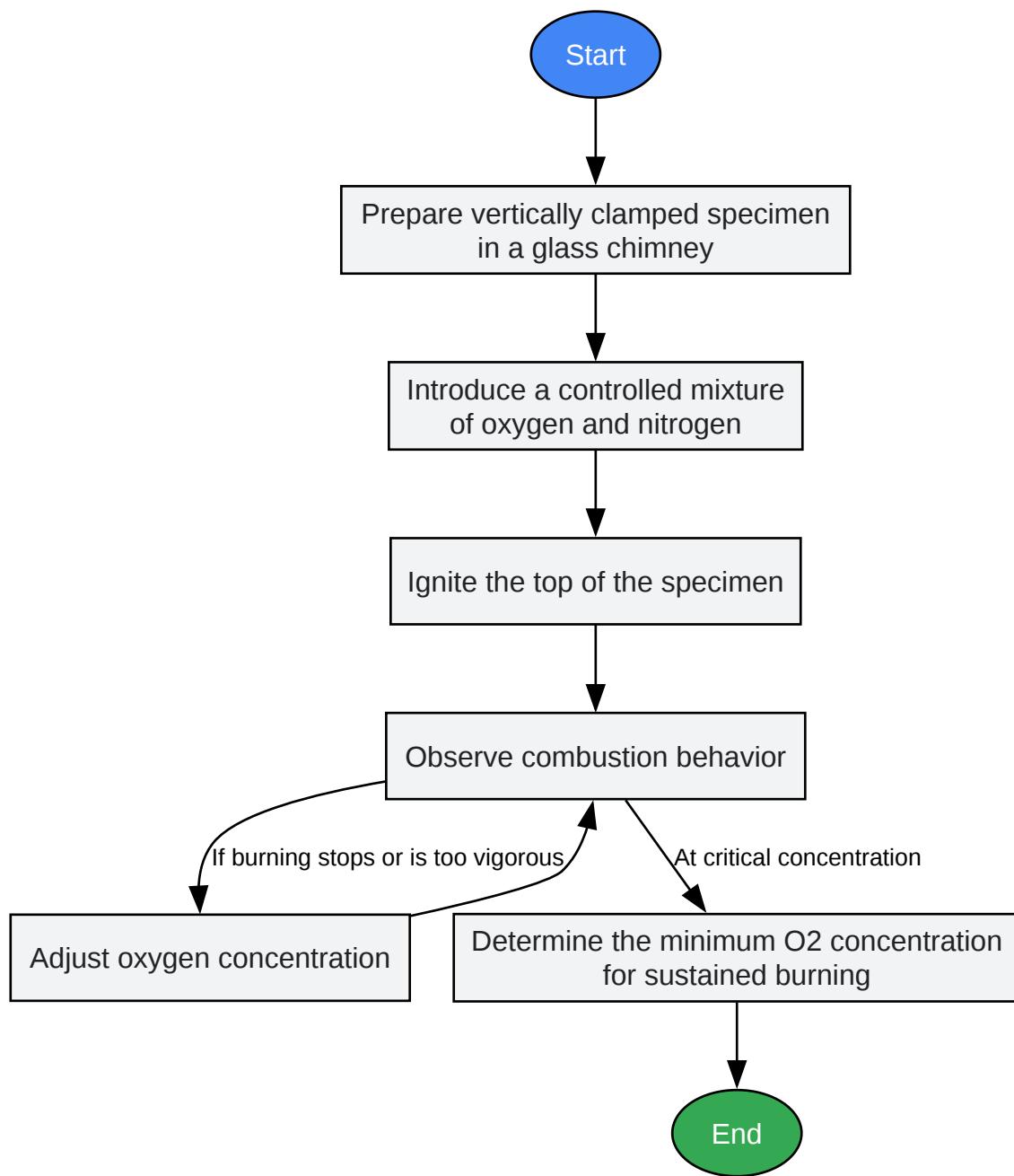
Comparative Performance Data

The following table summarizes the quantitative performance of Antimony Trioxide and Aluminum Trihydrate in various composite systems based on experimental data from cited literature.

Polymer Matrix	Flame Retardant	Loading (%) by wt.)	Test Method	Result	Reference
Polypropylene (PP)	Antimony Trioxide (in an intumescent system)	2	Limiting Oxygen Index (LOI)	36.6% (compared to 27.8% for the base system)	[1]
Polypropylene (PP)	Antimony Trioxide (in an intumescent system)	2	UL 94	V-0	[1]
Glass Reinforced Polyester (GRP)	Antimony Trioxide	5	ASTM D-3801 (Vertical Burn)	Self-extinguishing	
Glass Reinforced Polyester (GRP)	Antimony Trioxide	10	ASTM D-3801 (Vertical Burn)	Self-extinguishing	
Glass Reinforced Polyester (GRP)	Antimony Trioxide	15	ASTM D-3801 (Vertical Burn)	Self-extinguishing	
Glass Reinforced Polyester (GRP)	Antimony Trioxide	20	ASTM D-3801 (Vertical Burn)	Self-extinguishing	
Glass Reinforced Polyester (GRP)	Antimony Trioxide	25	ASTM D-3801 (Vertical Burn)	Self-extinguishing	

Glass				
Reinforced Polyester (GRP)	Antimony Trioxide	30	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	5	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	10	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	15	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	20	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	25	ASTM D-3801 (Vertical Burn)	Self-extinguishing
Glass				
Reinforced Polyester (GRP)	Aluminum Trihydrate	30	ASTM D-3801 (Vertical Burn)	V-1 Classification
Phosphorous Modified Epoxy Resin	Aluminum Trihydrate & Antimony Trioxide	40	UL 94	Increased burning time (compared to neat resin)

Banana			Cone	
Peduncle				
Fibre	Aluminum	10	Calorimeter	
Reinforced	Trihydrate		(Total Heat	237.8 MJ/m ²
Polyester			Release)	



Experimental Protocols

Detailed methodologies for the key flammability tests cited in this guide are provided below.

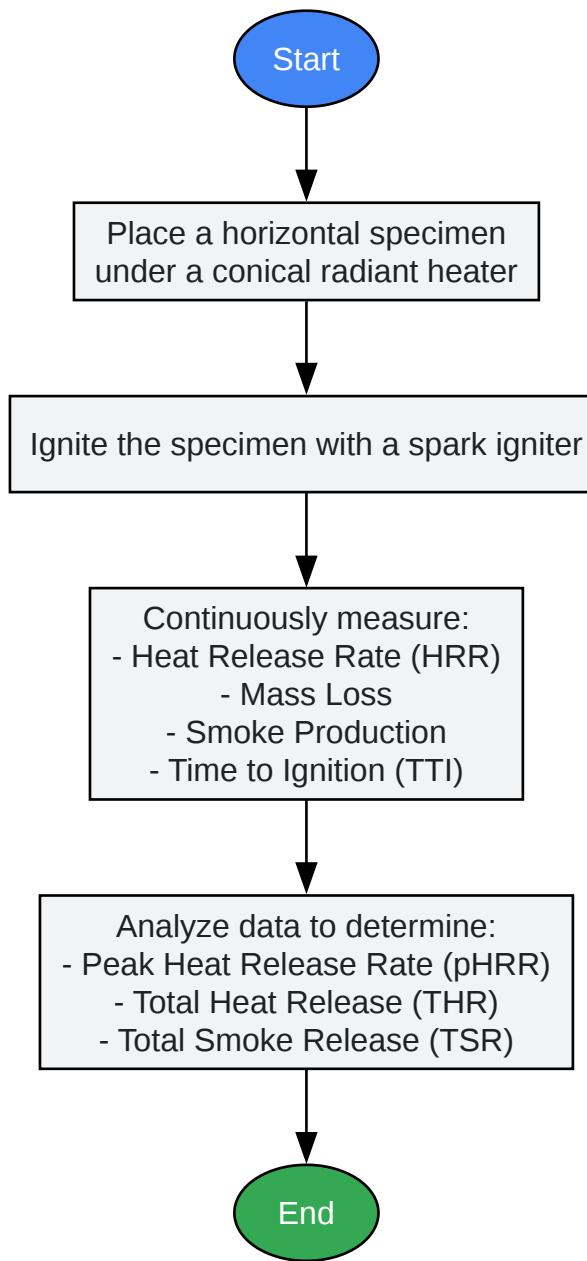
Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for Limiting Oxygen Index (LOI) Test.

A small, vertically oriented specimen is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration in the gas mixture is adjusted until the minimum concentration that supports sustained, candle-like burning is determined.


UL 94 Vertical Burn Test

The UL 94 standard is used to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) evaluates the self-extinguishing characteristics of a material after exposure to a flame.

A rectangular test specimen is held vertically and a flame is applied to the bottom edge for 10 seconds. The time it takes for the flame to extinguish after the ignition source is removed is recorded. The flame is then reapplied for another 10 seconds, and the after-flame time is again recorded. The dripping of flaming particles is also observed. Materials are classified as V-0, V-1, or V-2 based on the after-flame time and whether flaming drips ignite a cotton ball placed below the specimen.

Cone Calorimetry - ASTM E1354

Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability characteristics of materials under controlled burning conditions.

[Click to download full resolution via product page](#)

Figure 4. Experimental Workflow for Cone Calorimetry Test.

A horizontally oriented sample is exposed to a controlled level of radiant heat from a conical heater. The specimen is ignited by a spark, and the combustion gases are collected and analyzed to determine the heat release rate based on oxygen consumption. Other parameters measured include the time to ignition, mass loss rate, and smoke production.

Conclusion

Both Antimony Trioxide and Aluminum Trihydrate are effective flame retardants for composite materials, but they operate through distinct mechanisms, leading to different performance characteristics. ATO, in synergy with halogens, is a highly efficient flame inhibitor, particularly in the gas phase. ATH, on the other hand, provides flame retardancy through cooling and dilution, and is often considered a more environmentally friendly, halogen-free alternative. The selection of the appropriate flame retardant requires careful consideration of the specific application, processing conditions, and desired balance of flame retardancy, mechanical properties, and cost. The experimental data and protocols presented in this guide provide a foundation for informed decision-making in the development of flame-retardant composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journal.uet.edu.pk [journal.uet.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnarddc.gov.in [jnarddc.gov.in]
- To cite this document: BenchChem. [A Comparative Analysis of Antimony Trioxide and Aluminum Trihydrate in Composite Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798121#antimony-trioxide-vs-aluminum-trihydrate-a-comparative-analysis-in-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com